molecular formula C14H11FINO B8394582 N-(3-fluorophenyl)-3-iodo-N-methylbenzamide

N-(3-fluorophenyl)-3-iodo-N-methylbenzamide

Cat. No. B8394582
M. Wt: 355.15 g/mol
InChI Key: RKACVVUYFWRXJC-UHFFFAOYSA-N
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Patent
US08476280B2

Procedure details

Sodium hydride (1.11 g of 60% NaH in mineral oil) was added to a solution of CH3I (4.53 g) and N-(3-fluorophenyl)-3-iodobenzamide (7.26 g) in DMF (120 mL) at 0° C. under nitrogen. After being stirred at 0° C. for another 5 minutes, the reaction was stirred at room temperature under nitrogen for 4 h. The reaction was quenched by slow addition of saturated aqueous NH4Cl (120 mL), followed by addition of water (100 mL). The mixture was extracted with diethyl ether (300 mL×2). The combined ether layers were washed by water (150 mL×4) and brine (150 mL×1), dried by Na2SO4 and concentrated to give crude product (7.56 g), which was purified by column chromatography to afford N-(3-fluoro-phenyl)-3-iodo-N-methylbenzamide (5.88 g; 78%). 1H NMR (600 MHz, DMSO-d6) δ 7.64 (m, 2H), 7.28 (m, 1H), 7.24 (d, 1H, J=7.5 Hz), 7.19 (m, 1H), 7.04-6.99 (m, 3.33 (s, 3H).
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3]I.[F:5][C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:21])[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([I:20])[CH:15]=2)[CH:9]=[CH:10][CH:11]=1>CN(C=O)C>[F:5][C:6]1[CH:7]=[C:8]([N:12]([CH3:3])[C:13](=[O:21])[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([I:20])[CH:15]=2)[CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.53 g
Type
reactant
Smiles
CI
Name
Quantity
7.26 g
Type
reactant
Smiles
FC=1C=C(C=CC1)NC(C1=CC(=CC=C1)I)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° C. for another 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature under nitrogen for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition of saturated aqueous NH4Cl (120 mL)
ADDITION
Type
ADDITION
Details
followed by addition of water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (300 mL×2)
WASH
Type
WASH
Details
The combined ether layers were washed by water (150 mL×4) and brine (150 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product (7.56 g), which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)N(C(C1=CC(=CC=C1)I)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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